![molecular formula C27H24ClF3N4O2S2 B3020067 4-[5-Benzylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]-1-(4-chlorophenyl)sulfonylpiperidine CAS No. 478042-34-1](/img/structure/B3020067.png)

4-[5-Benzylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]-1-(4-chlorophenyl)sulfonylpiperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

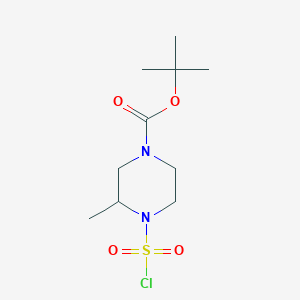

The synthesis of compounds related to 4-[5-Benzylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]-1-(4-chlorophenyl)sulfonylpiperidine involves multi-step reactions. For instance, the synthesis of valine-derived compounds with a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety includes the formation of N-acyl-α-amino acids, 1,3-oxazol-5(4H)-ones, N-acyl-α-amino ketones, and 1,3-oxazoles derivatives . Another synthesis pathway involves the reaction of 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carbohydrazide with substituted phenyl isothiocyanates to yield thiosemicarbazide derivatives, which upon cyclization form 3-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-1,8-naphthyridin-4(1H)-one. Further reactions with chloroacetic acid and o-phenylenediamine lead to more complex triazole derivatives .

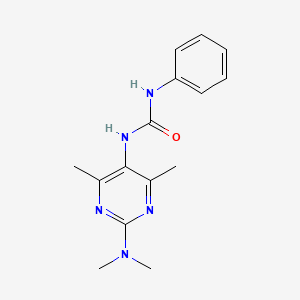

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using various spectral methods such as UV-Vis, FT-IR, MS, 1H- and 13C-NMR, and elemental analysis. The purity of these compounds is determined by RP-HPLC . X-ray structural investigation has been used to establish the structure of specific triazole derivatives, such as 2-chloro-5-(1,1,2,2,3,3-hexafluoropropyl)-4-(p-tolyl-sulfonyl)-2H-[1,2,3]triazole, confirming the presence of a chlorine atom on the N(2) atom of the heterocycle .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the presence of functional groups and substituents. For example, N-chlorotriazoles react with KCN and KF as strong acids due to the highly polarized N—Cl bond, forming potassium salts of the triazoles. They also react with vinyl ethyl ether to form 4-arylsulfonyl-2-(2-chloro-1-ethoxyethyl)-5-polyfluoroalkyl-2H-[1,2,3]triazoles .

Physical and Chemical Properties Analysis

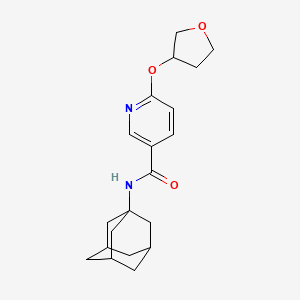

The physical and chemical properties of these compounds are characterized by their antimicrobial activity and toxicity. Some of the synthesized compounds exhibit antimicrobial activity against Gram-positive bacterial strains and Candida albicans. Toxicity studies using aquatic crustacean Daphnia magna have been conducted to assess the safety profile of these compounds. In silico studies regarding their potential mechanism of action and toxicity were also performed .

Case Studies

The antimicrobial evaluation of the synthesized compounds provides insight into their potential as therapeutic agents. The study of 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and the corresponding 1,3-oxazol-5(4H)-one showed activity against Gram-positive bacteria, while a new 1,3-oxazole with a phenyl group at the 5-position was active against C. albicans . These case studies highlight the importance of structural modifications in enhancing biological activity and provide a foundation for further research into the development of new antimicrobial agents.

Mechanism of Action

Safety and Hazards

Future Directions

Given the versatile biological activities of triazole compounds, there is significant interest in further developing and studying these compounds for potential therapeutic applications . Future research may focus on designing and synthesizing new triazole derivatives with improved efficacy and safety profiles .

properties

IUPAC Name |

4-[5-benzylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]-1-(4-chlorophenyl)sulfonylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24ClF3N4O2S2/c28-22-9-11-24(12-10-22)39(36,37)34-15-13-20(14-16-34)25-32-33-26(38-18-19-5-2-1-3-6-19)35(25)23-8-4-7-21(17-23)27(29,30)31/h1-12,17,20H,13-16,18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBVRGPWIQSATDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC4=CC=CC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24ClF3N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

593.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-fluorobenzyl)thio]-7-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3019989.png)

![N-[1-(3-Fluorophenyl)cyclobutyl]prop-2-enamide](/img/structure/B3019990.png)

amine](/img/structure/B3019996.png)

![Methyl 2'-amino-1-ethyl-7'-methyl-2,5'-dioxo-6'-((tetrahydrofuran-2-yl)methyl)-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B3020001.png)

![(2R)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B3020003.png)

![ethyl 4-(2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B3020005.png)

![1-(4-Methylbenzyl)-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B3020006.png)